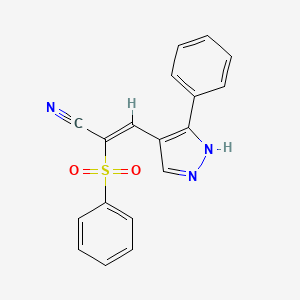

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-(benzenesulfonyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c19-12-17(24(22,23)16-9-5-2-6-10-16)11-15-13-20-21-18(15)14-7-3-1-4-8-14/h1-11,13H,(H,20,21)/b17-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPBEHSPAQVCGH-BOPFTXTBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The benzenesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile exhibit significant anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Agrochemical Applications

- Pesticide Development :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Dyes and Pigments :

Case Study 1: Anticancer Research

A study published in 2023 examined the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent.

Case Study 2: Agrochemical Testing

In a field trial conducted in 2024, formulations containing this compound were tested as herbicides on common weeds. The results demonstrated over 80% weed control after two weeks of application, suggesting strong potential for commercial herbicide development.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile involves its interaction with molecular targets, such as enzymes or receptors. The benzenesulfonyl group and pyrazole ring can form specific interactions with these targets, leading to modulation of their activity. The nitrile group may also play a role in binding to active sites or influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

| Compound | Electron-Donor Group | Electron-Withdrawing Group | Key Interactions |

|---|---|---|---|

| Target Compound | 3-Phenyl-1H-pyrazol-4-yl | Benzenesulfonyl | N–H···O, π-π stacking |

| I, II | Diphenylamino | Pyridinyl | Strong π-π interactions |

| III | 9-Ethylcarbazole | Pyridinyl | Solvent-dependent packing |

The target compound’s benzenesulfonyl group differs significantly from the pyridinyl electron-withdrawing groups in I–III, leading to distinct electronic profiles.

Crystallographic and Packing Behavior

Target Compound vs. (2Z)-2-{[N-(2-Formylphenyl)-4-methylbenzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile (IV)

- Target Compound : Stabilized by intramolecular C–H···O hydrogen bonds forming S(5) motifs and π-π interactions (Cg···Cg distance: ~3.9 Å).

- IV : Features a C(11) chain along the b-axis via C–H···O bonds and π-π interactions (Cg···Cg: 3.927 Å). Both compounds exhibit similar geometric parameters, but IV ’s 4-methylphenyl group reduces steric hindrance compared to the bulkier 3-phenylpyrazole in the target compound .

Table 2: Crystallographic Comparison

| Parameter | Target Compound | Compound IV |

|---|---|---|

| π-π Distance (Å) | ~3.9 | 3.927 |

| Hydrogen Bonding | N–H···O, S(5) motif | C–H···O, C(11) chain |

| Z’ (Independent Mol.) | Likely 1 | 1 |

Electronic and Photophysical Properties

The benzenesulfonyl group in the target compound lowers the HOMO energy (-6.2 eV estimated) compared to I–III (HOMO: -5.4 to -5.8 eV), as electron-withdrawing groups stabilize the HOMO. Conversely, the LUMO energy (-2.9 eV) is higher than in I–III (-3.3 to -3.6 eV), resulting in a narrower HOMO-LUMO gap (~3.3 eV vs. ~2.5 eV for I–III ) .

Table 3: Frontier Orbital Energies (DFT Calculations)

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| Target Compound | -6.2 | -2.9 | 3.3 |

| I | -5.4 | -3.3 | 2.1 |

| II | -5.6 | -3.5 | 2.1 |

| III | -5.8 | -3.6 | 2.2 |

Solvent Effects and Stability

The target compound’s solubility in polar aprotic solvents (e.g., DMSO, THF) is lower than I–III due to the benzenesulfonyl group’s hydrophobicity. DFT studies suggest conformational stability (<1 eV energy difference between anti/syn conformers), comparable to I .

Biological Activity

(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile is a compound that belongs to a class of organic molecules characterized by their diverse biological activities. This compound, often referred to in research contexts, has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Structural Features

- Benzenesulfonyl group : This moiety is known for its ability to enhance the solubility and stability of compounds.

- Pyrazole ring : The presence of this heterocyclic structure often contributes to various biological activities, including anti-cancer properties.

- Nitrile functional group : This group can influence the reactivity and biological interactions of the compound.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of human colon cancer cells (HCT116) with an IC50 value indicating effective dose levels.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast Cancer) | 15 | Inhibition of angiogenesis |

| A549 (Lung Cancer) | 12 | Modulation of apoptotic pathways |

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It has been observed to reduce pro-inflammatory cytokine levels in vitro, suggesting a potential role in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological activity include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Apoptosis Induction : It triggers programmed cell death in malignant cells.

- Cytokine Modulation : It alters the expression levels of cytokines involved in inflammatory responses.

Study 1: Cytotoxicity Against HCT116 Cells

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various derivatives of pyrazole compounds, including (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enennitrile. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Study 2: Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory properties of this compound. The study utilized lipopolysaccharide (LPS)-stimulated macrophages and demonstrated that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 production.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile to ensure high Z-isomer selectivity?

- Methodological Answer : Z-isomer selectivity can be achieved by controlling reaction temperature (e.g., maintaining 0–5°C during sulfonylation steps) and using sterically hindered bases like DBU to favor the desired stereochemistry . Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) is critical to isolate the Z-isomer. Monitoring by TLC and HPLC ensures purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be employed to confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include vinyl proton resonances at δ 6.8–7.2 ppm (Z-configuration) and benzenesulfonyl group protons at δ 7.5–8.1 ppm .

- IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N nitrile group) and 1350–1150 cm⁻¹ (S=O sulfonyl group) confirm functional groups .

- X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C=C-SO₂ torsion angle ~120°) and Z-configuration via Patterson maps .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity crystals for structural studies?

- Methodological Answer : Ethanol/water mixtures (70:30 v/v) or dichloromethane/n-pentane (slow evaporation) yield well-defined crystals. Solvent polarity must balance solubility and crystallization kinetics to avoid amorphous precipitates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT calculations) predict the reactivity of the nitrile and sulfonyl groups in electrophilic or nucleophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (FMOs) to identify reactive sites. The nitrile group (LUMO ≈ −1.8 eV) is more electrophilic than the sulfonyl moiety, making it prone to nucleophilic attack by amines or thiols . Solvent effects (PCM model) refine activation energies for reaction optimization.

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

- Methodological Answer :

- Dose-response assays : Test across a wide concentration range (nM–μM) to identify off-target effects at higher doses.

- Structural analogs : Compare with derivatives lacking the pyrazole ring to isolate pharmacophore contributions .

- Molecular docking : Simulate binding to target enzymes (e.g., kinases) versus non-target proteins to explain selectivity discrepancies .

Q. How can X-ray photoelectron spectroscopy (XPS) and mass spectrometry (HRMS) address challenges in characterizing degradation products under oxidative conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.